molecular formula C12H12N2O3 B3030456 Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate CAS No. 908802-68-6

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate

Cat. No.: B3030456
CAS No.: 908802-68-6
M. Wt: 232.23 g/mol
InChI Key: UEUPNCATSZRUAV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate (CAS 908802-68-6) is an isoxazole derivative with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . The compound features an amino group (-NH₂) at the para position of the phenyl ring and an ethyl ester moiety at the 5-position of the isoxazole ring (Figure 1).

Properties

IUPAC Name

ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPNCATSZRUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695999
Record name Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908802-68-6
Record name Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate typically involves the reaction of 4-aminobenzonitrile with ethyl 2-bromo-2-(bromomethyl)propanoate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Key Precursors and Reaction Pathways

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate is synthesized via the condensation of hydroxylamine hydrochloride with a diketone precursor, such as ethyl 2,4-dioxo-4-phenylbutanoate, under reflux conditions in ethanol . The reaction mechanism involves the formation of an intermediate nitroso compound, which undergoes cyclization to yield the isoxazole ring .

Reagent Reaction Conditions Yield
Hydroxylamine HClEthanol, 353 K, 12 h76.9%
Sodium ethoxideAnhydrous conditions, low temp93%

Structural Confirmation

The compound’s structure is confirmed by spectroscopic analysis (NMR, IR) and crystallography. The phenyl and isoxazole rings exhibit near-coplanarity (dihedral angle: 0.5°), with the ester group in an extended conformation .

Hydrolysis

The ester group undergoes hydrolysis to form the corresponding carboxylic acid under basic conditions (e.g., NaOH in water) . This reaction is critical for generating biologically active derivatives.

Reaction Scheme:
Ethyl 3 4 aminophenyl isoxazole 5 carboxylate+NaOH3 4 aminophenyl isoxazole 5 carboxylic acid\text{Ethyl 3 4 aminophenyl isoxazole 5 carboxylate}+\text{NaOH}\rightarrow \text{3 4 aminophenyl isoxazole 5 carboxylic acid}

Ruthenium-Catalyzed Rearrangements

Under RuCl₂(p-cymene)₂ catalysis, the compound undergoes non-decarboxylative rearrangement to pyrazole-4-carboxylic acids. This transformation involves oxidative addition and ring opening, yielding products in 49–71% isolated yields .

Key Reaction Parameters:

  • Catalyst: RuCl₂(p-cymene)₂ (5–10 mol%)

  • Solvent: DMSO or MeCN

  • Temperature: 70–120 °C

Reduction Reactions

Palladium-catalyzed hydrogenation selectively reduces the methyleneisoxazole group, avoiding ring opening. This reaction is faster than isoxazole ring hydrogenolysis .

Cross-Coupling and Functionalization

The amino group on the phenyl ring enables further functionalization via nucleophilic substitutions or Pd-catalyzed cross-couplings, expanding its utility in medicinal chemistry .

Crystallographic Data

The compound crystallizes in a planar arrangement, with hydrogen bonds linking molecules in a layered structure .

Property Value
Dihedral angle (phenyl/isoxazole)0.5°
Ester group conformationExtended
Hydrogen bonding (N–H···O)2.01–2.15 Å

Reactivity Modifiers

The amino group enhances nucleophilicity, while the isoxazole ring contributes to π–π interactions with biological targets .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have shown that isoxazole derivatives exhibit promising anticancer properties. Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression .

1.2 Neuroprotective Effects
Research has indicated that isoxazole derivatives can possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. A derivative similar to this compound has shown the ability to protect neuronal cells from oxidative stress, which is a contributing factor in diseases like Alzheimer's and Parkinson's .

1.3 Anti-inflammatory Properties
this compound has also been studied for its anti-inflammatory effects. Compounds in this class have been noted to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

2.1 Photochromic Materials
Isoxazole derivatives are being explored for use in photochromic materials, which change color upon exposure to light. This compound's structural properties may allow it to function effectively in this capacity, potentially leading to applications in smart windows and optical devices .

2.2 Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for use in OLED technology. Its ability to emit light when an electric current passes through it can be harnessed for display technologies, providing a pathway for further research into efficient organic materials for electronics .

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further drug development.

Case Study 2: Neuroprotection
In another investigation, researchers tested the neuroprotective effects of similar isoxazole compounds on neuronal cultures exposed to oxidative stress. The findings revealed significant protection against cell death, supporting the hypothesis that modifications at the amino position enhance neuroprotective activity.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate (908802-68-6) 4-NH₂ on phenyl, 5-COOEt C₁₂H₁₂N₂O₃ 232.24 Amino group enables hydrogen bonding; planar structure with dihedral angle <2°
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (376623-69-7) 4-OCH₃ on phenyl, 5-COOEt C₁₃H₁₃NO₄ 247.25 Methoxy group enhances lipophilicity; used in organic synthesis intermediates
Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate (640291-92-5) 4-F on phenyl, 5-COOEt C₁₂H₁₀FNO₃ 235.21 Fluorine improves metabolic stability; moderate hazard (H319)
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (179104-60-0) 4-(COOEt) on phenyl, 3-COOEt C₁₅H₁₅NO₅ 289.29 Dual ester groups increase steric hindrance; potential polymer precursor
Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate (1119450-54-2) 5-NH₂ on isoxazole, 3,4-OCH₃ on phenyl C₁₄H₁₆N₂O₅ 292.29 Electron-rich substituents enhance solubility; explored in drug discovery

Notes:

  • Planarity : X-ray crystallography of the target compound reveals near-planar geometry (dihedral angle <2° between phenyl and isoxazole rings), which facilitates π-π stacking interactions in biological systems .
  • Solubility: The amino group in the target compound improves aqueous solubility compared to methoxy or fluorine analogs .
  • Reactivity: The amino group is susceptible to oxidation, requiring protective strategies during synthesis, whereas methoxy and fluorine substituents are more stable .
Comparative Methods:
  • Methoxy Analog: Synthesized via base-catalyzed cyclization of 4-methoxyacetophenone derivatives, yielding >90% .
  • Fluorine Analog: Prepared using 4-fluoroacetophenone, with similar cyclization steps but requiring anhydrous conditions to prevent hydrolysis .
  • Dual Ester Analog : Synthesized via Suzuki coupling or direct esterification, with yields ~60–70% due to steric challenges .

Research Findings and Challenges

  • Crystallography : The target compound forms hydrogen-bonded layers (N–H⋯O/N interactions), enhancing thermal stability .
  • Synthetic Challenges: Low yields (<30%) in coupling reactions of the amino derivative necessitate alternative methods like acid chloride activation .
  • Toxicity : Fluorine analogs show moderate eye irritation (H319), requiring careful handling .

Biological Activity

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, structural characteristics, and relevant research findings.

Structural Overview

This compound features a unique isoxazole ring that contributes to its biological properties. The molecular structure consists of three nearly flat units: the phenyl ring, the isoxazole ring, and the ester group. The coplanarity of these units enhances intermolecular interactions, which are crucial for its biological activity .

Biological Activities

The compound exhibits a variety of biological activities, including:

  • Anticancer Activity : this compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that derivatives of isoxazole can significantly inhibit the growth of various cancer cell lines, including MCF-7 and A549, with IC50 values indicating effective cytotoxicity .
  • Anti-inflammatory Effects : Isoxazole derivatives are known for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation-related symptoms .
  • Anticonvulsant and Neuroprotective Effects : Some studies suggest that isoxazole derivatives can act as NMDA receptor antagonists, providing neuroprotective effects and potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, it showed IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies have revealed the binding modes of this compound with various biological targets, suggesting mechanisms through which it exerts its anticancer effects. These studies highlight its ability to interact with key enzymes involved in cancer progression .
  • Comparative Analysis : A comparative study with other isoxazole derivatives indicated that this compound possesses superior activity against certain cancer cell lines compared to structurally similar compounds, emphasizing its unique efficacy .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibits proliferation of MCF-7 and A549 cells; IC50 comparable to doxorubicin
Anti-inflammatoryPotential reduction in inflammatory markers
AnticonvulsantNMDA receptor antagonism

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions involving substituted benzaldehyde oximes and β-keto esters. For example, ethyl acetoacetate can react with hydroxylamine derivatives under alkaline conditions to form the isoxazole ring . Optimization often involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. In one protocol, pyridine was used as a solvent and base for sulfonamide coupling, achieving a 92% yield after 24 hours at room temperature . Column chromatography (e.g., toluene/ethyl acetate gradients) is commonly employed for purification.

Q. How is the compound characterized structurally, and what crystallographic parameters are reported?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (a positional isomer), triclinic crystal symmetry (space group P1) was observed with unit cell parameters a = 7.591 Å, b = 11.303 Å, c = 13.818 Å, and angles α = 88.155°, β = 87.008°, γ = 86.233° . Refinement using SHELX software (e.g., SHELXL) yielded an R factor of 0.044, confirming high data accuracy .

Q. What spectroscopic techniques are used to confirm purity and functional groups?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, 1H^1H NMR of related isoxazole derivatives shows distinct peaks for ethyl ester protons (δ ~4.3 ppm, quartet) and aromatic protons (δ ~7.2–8.2 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretches (~1726 cm1^{-1}) and C=N/C-O bonds (~1618 cm1 ^{-1}) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 232.24) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 4-aminophenyl group in further functionalization?

The electron-rich 4-aminophenyl group can undergo electrophilic substitution (e.g., sulfonation, acylation) but may require protection (e.g., Boc groups) to prevent side reactions. In a sulfonamide synthesis, 4-(Boc-amino)-benzenesulfonyl chloride reacted with methyl-3-amino-isoxazole-5-carboxylate, demonstrating compatibility with sensitive functional groups . Steric hindrance from the isoxazole ring can slow coupling reactions, necessitating extended reaction times or catalysts.

Q. What computational methods are used to predict the compound’s physicochemical properties or binding affinity in drug discovery?

Density Functional Theory (DFT) calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps). Molecular docking studies, as applied to Hsp90 inhibitors, use software like AutoDock to model interactions between the isoxazole core and hydrophobic binding pockets . Parameters like logP (~4.0) and topological polar surface area (TPSA ~89.8 Ų) are predicted using tools like Molinspiration to assess bioavailability .

Q. How can discrepancies in crystallographic data or spectroscopic results be resolved?

Contradictions may arise from polymorphic variations or solvent effects in crystallization. For example, triclinic vs. monoclinic symmetry in related isoxazoles can lead to differing unit cell parameters. Redundant refinement using SHELXPRO or Olex2 with multiple datasets improves reliability . Cross-validation with spectroscopic data (e.g., comparing experimental vs. computed IR spectra) resolves ambiguities in functional group assignments .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Key strategies include:

  • Protection-deprotection : Boc groups prevent amine oxidation during sulfonation .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 24 hours to <1 hour) .
  • Catalytic optimization : Using NaOtBu or Pd catalysts for coupling reactions (e.g., 63% yield in Hsp90 inhibitor synthesis) .
  • Solvent selection : Polar aprotic solvents (DMF, pyridine) enhance solubility of intermediates .

Methodological Notes

  • Crystallography : SHELX software is preferred for small-molecule refinement due to robustness with high-resolution data .
  • Synthetic Protocols : Always characterize intermediates via 1H^1H/13C^{13}C NMR and HRMS to avoid propagating errors .
  • Safety : The compound may pose respiratory hazards; use fume hoods and PPE (gloves, goggles) as per SDS guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate

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